

# In-depth Technical Guide: Ono 1082

## Pharmacological Profile

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### Compound of Interest

Compound Name: Ono 1082

Cat. No.: B1677304

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Notice to the Reader: Despite a comprehensive search of scientific literature and patent databases, publicly available information on the pharmacological profile of **Ono 1082** is exceptionally limited. This document summarizes the entirety of the discoverable information. The scarcity of data prevents the creation of a detailed technical guide with extensive quantitative data, experimental protocols, and signaling pathway diagrams as originally requested.

## Introduction

**Ono 1082** is identified as a derivative of Prostaglandin E1 (PGE1).<sup>[1]</sup> Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. PGE1, specifically, is known to be involved in a variety of physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The primary mechanism of action attributed to **Ono 1082**, based on the available information, is the elevation of cyclic adenosine monophosphate (cAMP) levels within hepatocytes.<sup>[1]</sup>

## Chemical and Physical Properties

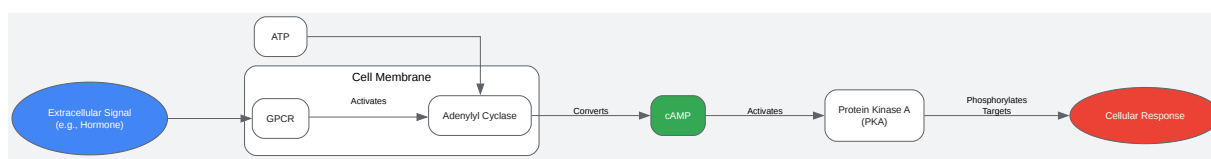
While a detailed analysis is not possible, basic chemical information for **Ono 1082** has been identified.

Property	Value	Source
CAS Number	111111-04-7	[1][2]
Molecular Formula	C30H49NO7	[1]
Molecular Weight	535.71 g/mol	

## Mechanism of Action

**Ono 1082** is described as a cAMP inducer. Cyclic AMP is a ubiquitous second messenger that plays a crucial role in the intracellular signal transduction of many hormones and neurotransmitters. The elevation of cAMP in hepatocytes by **Ono 1082** suggests its potential involvement in metabolic processes and cellular responses within the liver. It is proposed that **Ono 1082** counteracts the effects of cholestatic factors by increasing cAMP levels.

Due to the lack of detailed studies, a diagram of the specific signaling pathway for **Ono 1082** cannot be constructed. However, a general diagram of the cAMP signaling pathway is provided below for contextual understanding.



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Caption: Generalized cAMP signaling pathway.

## Experimental Data

Only one scientific study has been identified in relation to **Ono 1082**:

- Title: [Effects of the cholestatic factor and the prostaglandin E1 derivative on the level of cAMP in isolated hepatocytes of rats]

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Unfortunately, the full text of this study is not readily accessible in public databases, preventing the extraction of detailed experimental protocols and quantitative results. The study's title suggests that the primary experimental model was isolated rat hepatocytes and the key endpoint measured was the level of cAMP.

## Conclusion and Alternative Proposal

The available public information on **Ono 1082** is insufficient to construct a comprehensive pharmacological profile as requested. The compound is identified as a PGE1 derivative that increases cAMP in hepatocytes, but no further details on its binding affinity, receptor selectivity, pharmacokinetic, or pharmacodynamic properties are available.

Given the lack of data for **Ono 1082**, we propose to conduct a similar in-depth technical guide on a different, well-documented compound from Ono Pharmaceutical's portfolio. For instance, substantial public data exists for compounds such as ONO-2952 (a translocator protein 18 kDa antagonist) or ONO-4578 (a prostaglandin E receptor 4 antagonist). A detailed report on one of these alternative compounds would allow for the full execution of the original request, including structured data tables, detailed experimental methodologies, and comprehensive signaling pathway diagrams.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ONO 1082 [chembk.com]

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